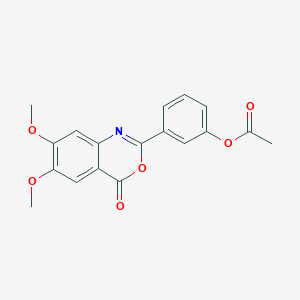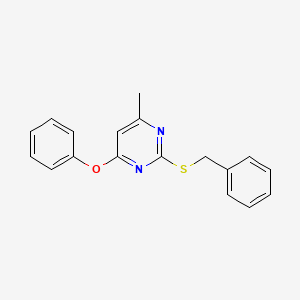![molecular formula C15H18ClNO4 B5795805 methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate, also known as mCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and has been synthesized through various methods. In
Mecanismo De Acción
MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This activation leads to an increase in intracellular calcium and the activation of various signaling pathways. The exact mechanism of action of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is thought to contribute to its anxiogenic and antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to act as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anti-obesity agent. Further studies are needed to fully understand the mechanisms behind methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate's effects on energy expenditure and food intake. Additionally, the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anxiogenic and antidepressant agent warrants further investigation. Future studies may also explore the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to act as a therapeutic agent in other areas, such as addiction and pain management.
Métodos De Síntesis
MCPP can be synthesized through various methods, including the reaction of 4-chlorophenol with chloroacetyl chloride to obtain 4-chlorophenoxyacetyl chloride. This compound can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. Another method involves the reaction of 4-chlorophenol with chloroacetic acid to obtain 4-chlorophenoxyacetic acid, which can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
MCPP has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and obesity. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate acts as a serotonin receptor agonist, which may contribute to its anxiogenic and antidepressant effects. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Propiedades
IUPAC Name |
methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-6-8-17(9-7-11)14(18)10-21-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUYWMJONJKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)
![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)

![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)



![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)